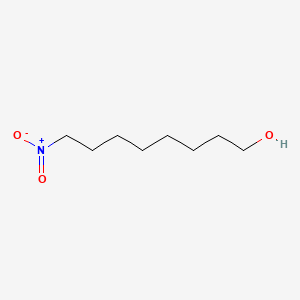1-Octanol, 8-nitro-
CAS No.: 101972-90-1
Cat. No.: VC7933663
Molecular Formula: C8H17NO3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101972-90-1 |
|---|---|
| Molecular Formula | C8H17NO3 |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 8-nitrooctan-1-ol |
| Standard InChI | InChI=1S/C8H17NO3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2 |
| Standard InChI Key | NVCMQUWIVFXVRL-UHFFFAOYSA-N |
| SMILES | C(CCCCO)CCC[N+](=O)[O-] |
| Canonical SMILES | C(CCCCO)CCC[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The IUPAC name 8-nitrooctan-1-ol reflects its linear carbon chain with functional groups at terminal positions. Key identifiers include:
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Density (20°C) | 1.025 g/cm³ |
| Boiling Point | 281.8°C at 760 mmHg |
| Refractive Index | 1.458 |
| Vapor Pressure (25°C) | 0.000413 mmHg |
| Solubility in Water | Low (hydrophobic character) |
The nitro group’s electron-withdrawing nature enhances polarity compared to 1-octanol, yet the long alkyl chain retains significant hydrophobicity .
Synthesis and Production
Synthetic Routes
While direct synthesis methods are sparsely documented, analogous nitro alcohols are typically prepared via:
-
Nitroaldol (Henry) Reaction: Condensation of nitroalkanes with carbonyl compounds .
-
Reduction of Nitroalkenes: Hydrogenation of intermediates like 8-nitro-1-octene .
-
Functional Group Interconversion: Oxidation of amines or substitution of halides with nitrating agents .
Industrial-scale production likely employs catalytic hydrogenation or nitration of pre-functionalized alkanes, though specific protocols remain proprietary .
Chemical Reactivity and Applications
Key Reactions
-
Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine, yielding 8-aminooctan-1-ol, a precursor for surfactants .
-
Oxidation: The alcohol moiety can be oxidized to a carboxylic acid, forming 8-nitrooctanoic acid, useful in polymer chemistry .
-
Esterification: Reacts with acyl chlorides to form nitro-containing esters for fragrances .
Industrial Applications
-
Pharmaceuticals: Intermediate in synthesizing β-blockers and antimicrobial agents .
-
Surfactants: Nitro group enhances solubility in polar-nonpolar systems, ideal for emulsifiers .
-
Coordination Chemistry: Nitro-alcohol ligands stabilize metal complexes in catalysis .
| Parameter | Recommendation |
|---|---|
| Storage | Cool, ventilated, away from oxidizers |
| PPE | Gloves, goggles, respirator |
| First Aid | Flush eyes/skin with water |
Comparison with Structural Isomers
2-Nitro-1-octanol (CAS 549901)
-
Structure: Nitro group at C2 vs. C8.
-
Reactivity: Enhanced susceptibility to nucleophilic attack at β-nitro position .
Table 3: Isomer Comparison
| Property | 8-Nitrooctan-1-ol | 2-Nitrooctan-1-ol |
|---|---|---|
| Boiling Point (°C) | 281.8 | 243 |
| Density (g/cm³) | 1.025 | 1.098 |
| LogP (Octanol-Water) | 2.1 | 1.3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume